

Structural Confirmation of 5-Nitro-2-furaldehyde Diacetate: A Comparative ^1H NMR Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H NMR spectrum of **5-Nitro-2-furaldehyde diacetate** against its key precursors and potential impurities, offering a robust methodology for its structural confirmation. The data presented herein is essential for ensuring the identity and purity of this compound in research and development settings.

Comparison of ^1H NMR Spectral Data

The structural integrity of **5-Nitro-2-furaldehyde diacetate** can be unequivocally confirmed by ^1H NMR spectroscopy. A comparison with the spectra of its synthetic precursors, 2-furaldehyde diacetate and 5-nitro-2-furaldehyde, highlights the key structural modifications.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
5-Nitro-2-furaldehyde diacetate	H3	~7.5	d	~4.0	1H
	H4	~6.8	d	~4.0	1H
	CH(OAc) ₂	~7.7	s	-	1H
	CH ₃	~2.1	s	-	6H
2-Furaldehyde diacetate	H3	~6.4	dd	~3.4, ~1.8	1H
	H4	~6.3	dd	~3.4, ~0.8	1H
	H5	~7.4	dd	~1.8, ~0.8	1H
	CH(OAc) ₂	~7.6	s	-	1H
	CH ₃	~2.1	s	-	6H
5-Nitro-2-furaldehyde	H3	~7.7	d	~4.0	1H
	H4	~7.4	d	~4.0	1H
	CHO	~9.7	s	-	1H

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. The key diagnostic peaks for the formation of **5-Nitro-2-furaldehyde diacetate** are the disappearance of the aldehyde proton signal from 5-nitro-2-furaldehyde and the characteristic shifts of the furan ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

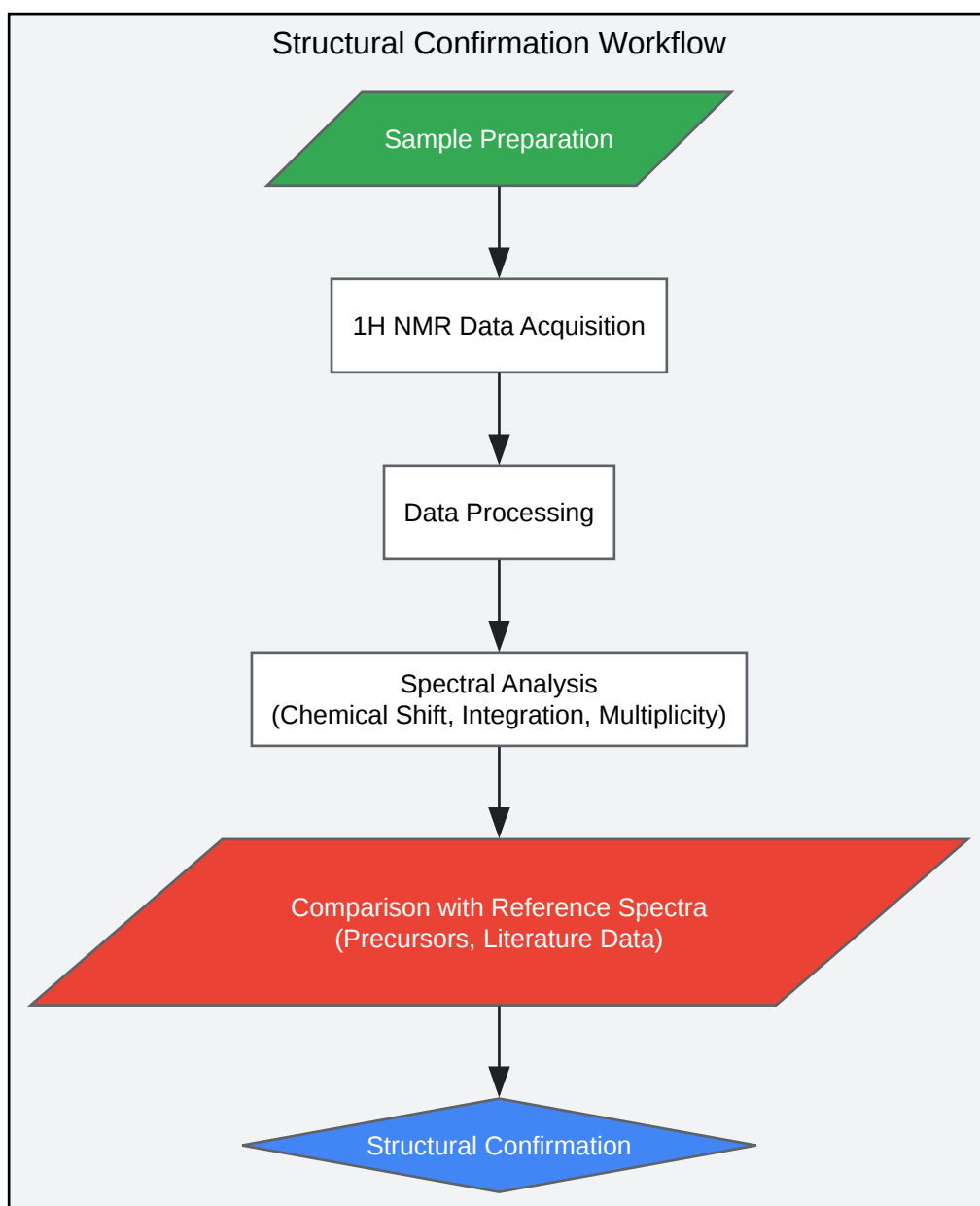
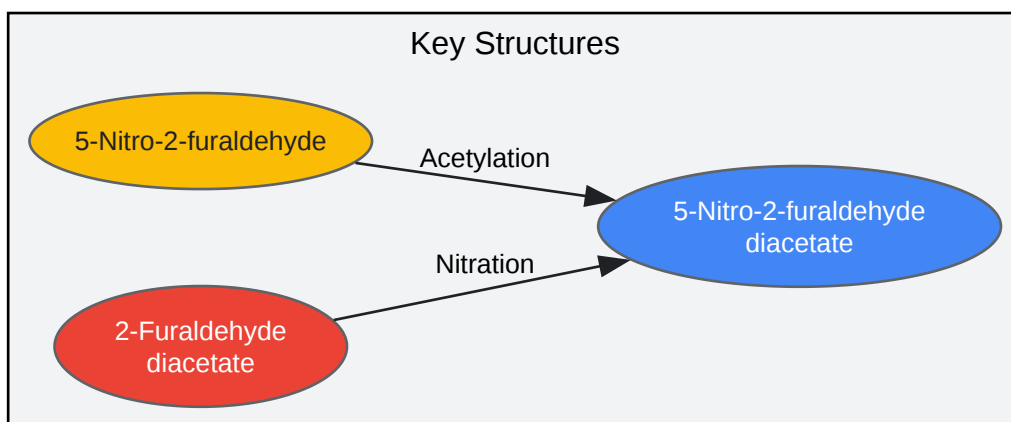
- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
- Temperature: Maintain a constant temperature, typically 25°C.
- Pulse Sequence: A standard single-pulse experiment is usually sufficient.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are typically adequate for a sufficient signal-to-noise ratio.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent or internal standard signal.
- Integrate the peaks to determine the relative proton ratios.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Structural Relationships and Workflow

The following diagrams illustrate the key molecular structures and the logical workflow for structural confirmation.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com